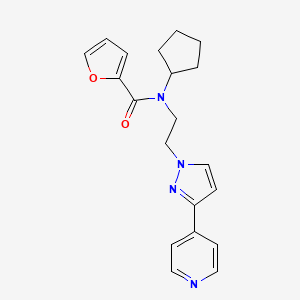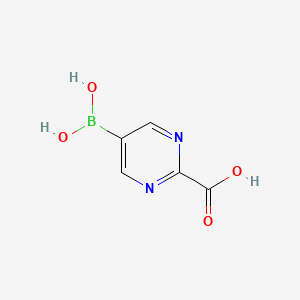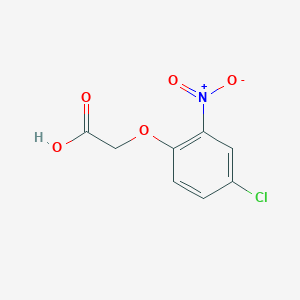
1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
TAK-659 works by binding to the active site of BTK and inhibiting its activity. This leads to a reduction in downstream signaling pathways that are involved in B-cell activation and proliferation. In addition, TAK-659 has also been found to inhibit other kinases that are involved in the immune system, such as ITK (interleukin-2-inducible T-cell kinase) and Tec kinase.
Biochemical and Physiological Effects:
TAK-659 has been found to exhibit a range of biochemical and physiological effects in preclinical studies. These include a reduction in B-cell activation and proliferation, as well as a decrease in the production of pro-inflammatory cytokines. In addition, TAK-659 has also been shown to induce apoptosis (programmed cell death) in B-cell lymphoma cells.
Advantages and Limitations for Lab Experiments
One major advantage of TAK-659 is its selectivity for BTK and other immune system kinases. This makes it a valuable tool for studying the role of these enzymes in disease pathogenesis and for developing targeted therapies. However, one limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on TAK-659. One area of focus is the development of more potent and selective inhibitors of BTK and other immune system kinases. Another area of interest is the use of TAK-659 in combination with other therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Finally, there is also interest in exploring the potential of TAK-659 in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-chloro-1-(pyridin-2-yl)ethanone with piperazine. This is followed by the reaction of the resulting intermediate with o-tolyl chloroformate and 2-propanol. Finally, the product is purified through a series of recrystallization steps to obtain the dihydrochloride salt of TAK-659.
Scientific Research Applications
TAK-659 has been studied extensively for its potential applications in scientific research. One major area of focus has been its use as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This enzyme plays a critical role in the signaling pathways that regulate B-cell development and function, and its dysregulation has been implicated in a range of diseases, including B-cell lymphomas and autoimmune disorders.
properties
IUPAC Name |
1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.2ClH/c1-16-6-2-3-7-18(16)24-15-17(23)14-21-10-12-22(13-11-21)19-8-4-5-9-20-19;;/h2-9,17,23H,10-15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNWMJNQCGOANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2962091.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2962092.png)

![4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2962094.png)


![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2962103.png)
![(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine](/img/structure/B2962104.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2962108.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2962109.png)


![3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2962112.png)